molecular formula C16H18O B3272991 (2-Benzyl)-phenyl-2-isopropanol CAS No. 57732-89-5

(2-Benzyl)-phenyl-2-isopropanol

Cat. No.: B3272991
CAS No.: 57732-89-5
M. Wt: 226.31 g/mol
InChI Key: AZSVMDLPFIKTIL-UHFFFAOYSA-N
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Description

(2-Benzyl)-phenyl-2-isopropanol is an organic compound characterized by the presence of a benzyl group attached to a phenyl ring, which is further connected to an isopropanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzyl)-phenyl-2-isopropanol typically involves the reaction of benzyl chloride with phenylacetone in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Base: Sodium hydroxide or potassium carbonate.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Reduction: The intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(2-Benzyl)-phenyl-2-isopropanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the isopropanol group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated benzyl derivatives.

Scientific Research Applications

(2-Benzyl)-phenyl-2-isopropanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Benzyl)-phenyl-2-isopropanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to modulation of biological processes. Detailed studies on its mechanism of action are ongoing to elucidate its precise effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Benzyl alcohol: Similar structure but lacks the isopropanol group.

    Phenylacetone: Contains a phenyl group attached to an acetone moiety.

    Benzyl chloride: Similar benzyl group but with a chloride substituent.

Uniqueness

(2-Benzyl)-phenyl-2-isopropanol is unique due to the presence of both benzyl and isopropanol groups, which confer distinct chemical and physical properties. This combination allows for versatile applications and reactivity compared to its analogs.

Properties

IUPAC Name

2-(2-benzylphenyl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O/c1-16(2,17)15-11-7-6-10-14(15)12-13-8-4-3-5-9-13/h3-11,17H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSVMDLPFIKTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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